![molecular formula C9H9FO2 B1489949 3-Ethoxy-5-fluorobenzaldehyde CAS No. 1378670-41-7](/img/structure/B1489949.png)
3-Ethoxy-5-fluorobenzaldehyde
Overview
Description
3-Ethoxy-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1378670-41-7 . It has a molecular weight of 168.17 . It is a solid at room temperature .
Synthesis Analysis
The aromatic bis-aldehyde monomers were synthesized in the presence of anhydrous K2CO3 in DMF solvent by reaction of 4-fluorobenzaldehyde with 3-ethoxy-4-hydroxy-benzaldehyde .Molecular Structure Analysis
The molecular formula of 3-Ethoxy-5-fluorobenzaldehyde is C9H9FO2 .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . The free radical bromination of alkyl benzenes is one such reaction . Substitutions at the benzylic position can be either SN1 or SN2 .Physical And Chemical Properties Analysis
3-Ethoxy-5-fluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 168.17 . The density, melting point, boiling point, and other physical properties are not available in the search results.Scientific Research Applications
Polymer Synthesis and Characterization
3-Ethoxy-5-fluorobenzaldehyde has been utilized in the synthesis of bis-aldehyde monomers for producing electrically conductive pristine polyazomethines. These polymers exhibit promising physicochemical properties, including high thermal stability and electrical conductivity, making them suitable for various advanced applications in materials science. Notably, their conductivities are significantly higher than previously reported values, underscoring the potential of incorporating 3-Ethoxy-5-fluorobenzaldehyde in the design of novel conductive materials (Hafeez et al., 2019).
Radiosynthesis and Biodistribution Studies
This compound also finds application in radiosynthesis, specifically in the conjugation with cyclic RGD peptides using novel fluorinated aldehyde-containing prosthetic groups. These conjugates are utilized in positron emission tomography (PET) imaging to study biodistribution and tumor uptake, demonstrating the compound's utility in enhancing the understanding of peptide-receptor interactions in vivo. The study highlights the influence of the prosthetic group's chemical nature on the overall biodistribution profile of the radiotracer, suggesting that modifications with 3-Ethoxy-5-fluorobenzaldehyde derivatives can tailor radiotracer properties for specific imaging applications (Glaser et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKRMOJSUEPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-fluorobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.